molecular formula C19H17BrN2OS B3546041 N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide

N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide

Cat. No. B3546041
M. Wt: 401.3 g/mol
InChI Key: OFOOYSXWTWHOHB-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide, commonly known as BPTP, is a synthetic compound that has shown promise in scientific research applications. BPTP belongs to the class of thiazole compounds and has been studied for its potential as a therapeutic agent in various fields.

Mechanism of Action

The mechanism of action of BPTP is not fully understood. However, studies have suggested that BPTP exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB signaling pathway. BPTP has also been shown to inhibit the expression of various proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
BPTP has been shown to have various biochemical and physiological effects. In cancer cells, BPTP has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis. In neurons, BPTP has been shown to protect against oxidative stress and inflammation. In immune cells, BPTP has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

BPTP has several advantages for lab experiments, including its synthetic availability, stability, and potential therapeutic effects. However, BPTP also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for the study of BPTP. One potential direction is to further investigate the mechanism of action of BPTP and its potential therapeutic effects in various diseases. Another potential direction is to develop new derivatives of BPTP with improved solubility and potency. Additionally, the development of new delivery systems for BPTP may also enhance its potential therapeutic applications.
In conclusion, BPTP is a synthetic compound that has shown promise in scientific research applications. Its potential therapeutic effects in cancer research, neuroprotection, and anti-inflammatory activities make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

BPTP has been studied for its potential therapeutic effects in various fields, including cancer research, neuroprotection, and anti-inflammatory activities. In cancer research, BPTP has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuroprotection, BPTP has been studied for its potential to protect neurons from oxidative stress and inflammation. In anti-inflammatory activities, BPTP has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.

properties

IUPAC Name

N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c1-3-17(23)22(16-12-8-7-11-15(16)20)19-21-18(13(2)24-19)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOOYSXWTWHOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1Br)C2=NC(=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide
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N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide
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N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide
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N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 5
N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 6
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N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide

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